molecular formula C28H23NO9 B11042225 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11042225
M. Wt: 517.5 g/mol
InChI Key: PAUMESYSSDODCS-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and furochromene intermediates, followed by their coupling under specific conditions.

    Preparation of Benzodioxole Intermediate: This step involves the methoxylation of a benzodioxole precursor using methanol and a suitable catalyst.

    Synthesis of Furochromene Intermediate: The furochromene core is synthesized through a cyclization reaction involving a chromene derivative and an appropriate reagent.

    Coupling Reaction: The final step involves coupling the benzodioxole and furochromene intermediates using a carboxamide linkage. This is typically achieved through a condensation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its structural similarity to natural products. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a lead compound for drug development. Its ability to interact with biological targets could be harnessed to design new therapeutic agents.

Industry

Industrially, the compound might find applications in the development of advanced materials, such as organic semiconductors or photonic devices, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes, receptors, or DNA, modulating their function. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-oxiranyl-(3,4-dimethoxyphenyl)methanone
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-benzodioxol-5-yl)ethanone

Uniqueness

Compared to these similar compounds, 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its complex fused ring system and multiple functional groups

Properties

Molecular Formula

C28H23NO9

Molecular Weight

517.5 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C28H23NO9/c1-32-15-10-8-14(9-11-15)29-27(30)25-20(17-12-19(33-2)24-26(23(17)34-3)36-13-35-24)21-22(38-25)16-6-4-5-7-18(16)37-28(21)31/h4-12,20,25H,13H2,1-3H3,(H,29,30)

InChI Key

PAUMESYSSDODCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C6C(=C5OC)OCO6)OC

Origin of Product

United States

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